

5-Bromo-N-ethylpicolinamide: A Versatile and Privileged Scaffold in Modern Medicinal Chemistry

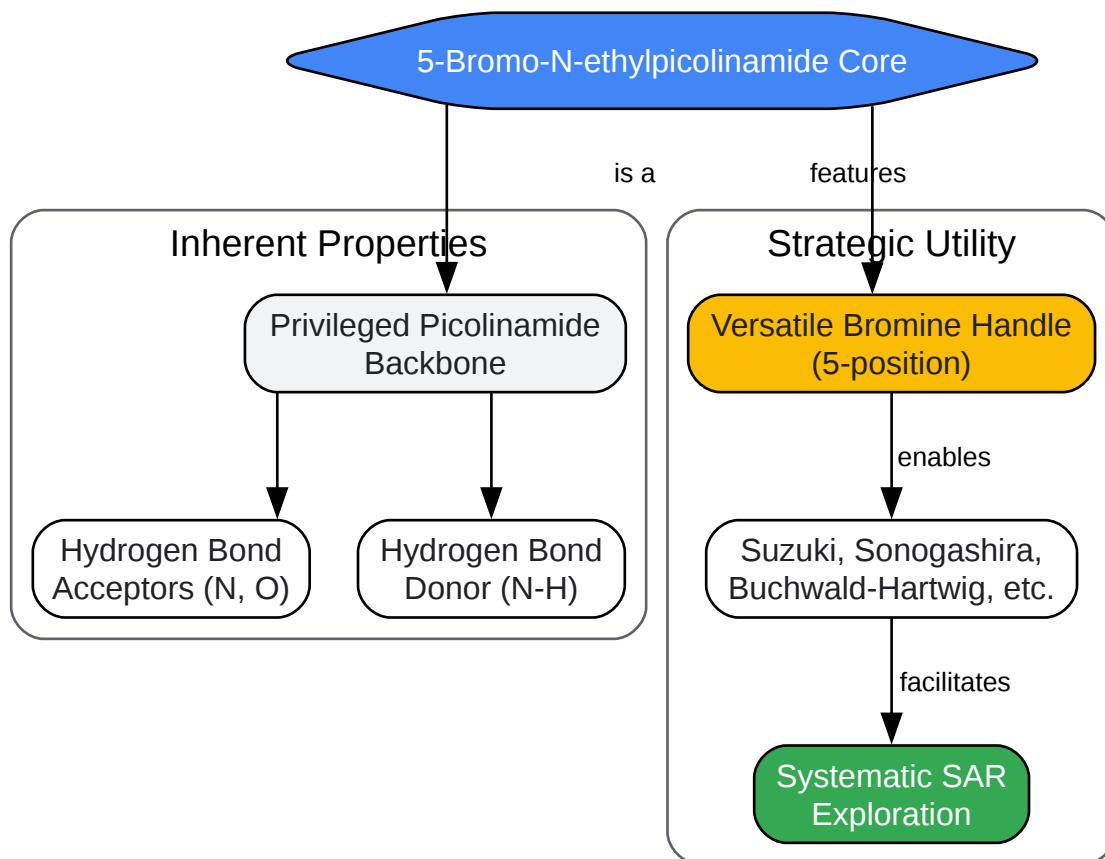
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-N-ethylpicolinamide**

Cat. No.: **B1592609**

[Get Quote](#)


Abstract

In the intricate process of drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. The picolinamide framework, a derivative of pyridine-2-carboxylic acid, has long been recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.^{[1][2]} This guide focuses on a particularly strategic derivative: **5-bromo-N-ethylpicolinamide**. The introduction of a bromine atom at the 5-position provides a versatile synthetic handle, enabling extensive chemical exploration through modern cross-coupling reactions. This document serves as a technical deep-dive into the synthesis, physicochemical properties, and diverse applications of the **5-bromo-N-ethylpicolinamide** core, providing field-proven insights and detailed experimental protocols for its utilization in drug development.

The Picolinamide Core: A Foundation of Versatility

The picolinate scaffold is a cornerstone in medicinal chemistry, celebrated for its unique structural and electronic properties.^[1] As a derivative of pyridine, it possesses a nitrogen atom that can act as a hydrogen bond acceptor or a metal-coordinating ligand. The amide linkage provides classic hydrogen bond donor (N-H) and acceptor (C=O) capabilities, crucial for anchoring a molecule within a protein's active site. This combination of features has led to the development of picolinamide-based compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.^{[1][3]}

The strategic value of **5-bromo-N-ethylpicolinamide** lies in its bromine substituent. This halogen atom not only influences the scaffold's electronic properties but, more importantly, serves as an exceptionally versatile point for synthetic diversification. It is a prime substrate for numerous palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient introduction of a vast array of chemical moieties. This capability is fundamental to modern structure-activity relationship (SAR) studies, where the goal is to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.^[4]

[Click to download full resolution via product page](#)

Figure 1: The strategic advantages of the **5-bromo-N-ethylpicolinamide** scaffold.

Synthesis and Physicochemical Profile

A robust and scalable synthesis is essential for any scaffold intended for extensive library generation. **5-Bromo-N-ethylpicolinamide** can be reliably prepared via standard amide bond

formation protocols.

Synthetic Workflow: From Acid to Amide

The most common and efficient method involves a two-step process starting from 5-bromopicolinic acid. The carboxylic acid is first activated, typically by conversion to the more reactive acid chloride using reagents like thionyl chloride (SOCl_2) or oxalyl chloride. The subsequent reaction of this intermediate with ethylamine in the presence of a non-nucleophilic base (e.g., triethylamine) affords the desired product in high yield. Direct coupling methods using reagents like N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) are also effective.^[5]

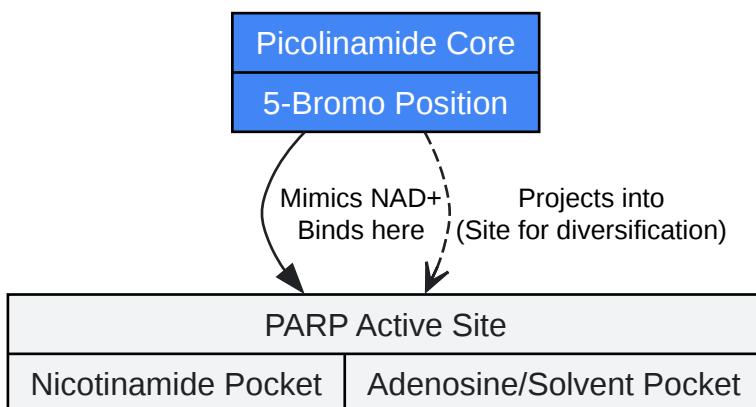
[Click to download full resolution via product page](#)

Figure 2: A typical synthetic workflow for **5-bromo-N-ethylpicolinamide**.

Physicochemical Data for Drug Design

The scaffold's intrinsic properties make it an excellent starting point for optimization, aligning well with established guidelines for oral bioavailability (e.g., Lipinski's Rule of Five).

Property	Value	Source	Significance for Drug Discovery
CAS Number	845305-88-6	[6][7]	Unique identifier for sourcing and registration.
Molecular Formula	C ₈ H ₉ BrN ₂ O	[6]	Provides elemental composition.
Molecular Weight	229.07 g/mol	[6]	Favorable size for achieving good permeability and avoiding transport issues.
Calculated LogP	~1.8	(Consensus)	Balanced lipophilicity, suggesting a good compromise between aqueous solubility and membrane permeability.
Hydrogen Bond Donors	1	(Structure)	Contributes to target binding and solubility.
Hydrogen Bond Acceptors	2	(Structure)	Key interaction points for binding to protein active sites.
Topological Polar Surface Area	~49 Å ²	(Calculated)	Generally associated with good cell membrane permeability.


Core Applications in Medicinal Chemistry

The true utility of the **5-bromo-N-ethylpicolinamide** scaffold is demonstrated by its successful application in developing inhibitors for critical disease targets. The bromine atom acts as a key attachment point for moieties that confer potency and selectivity.

Case Study: PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.^[8] Inhibiting PARP has become a cornerstone of therapy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.^{[8][9][10]}

The picolinamide core is an excellent mimic of the nicotinamide portion of NAD⁺, the natural substrate for PARP.^[11] This allows the scaffold to effectively occupy the nicotinamide-binding pocket of the enzyme. The 5-position, where the bromine resides, points towards a solvent-exposed region that can be functionalized with larger groups to secure additional interactions and enhance potency. Several approved PARP inhibitors, such as Olaparib and Rucaparib, feature complex aromatic systems appended to a core that shares pharmacophoric features with the picolinamide scaffold.^{[10][11]}

[Click to download full resolution via product page](#)

Figure 3: Pharmacophoric model of the scaffold in the PARP active site.

Case Study: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.^{[12][13]} Aberrant HDAC activity is linked to numerous cancers, making HDAC inhibitors a valuable class of therapeutic agents.^{[14][15]}

A typical HDAC inhibitor consists of three parts: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the protein surface. The picolinamide structure can function as an effective ZBG, with the pyridine nitrogen and amide carbonyl coordinating the catalytic zinc ion in the active site. The 5-bromo position is an ideal location to attach various cap groups, allowing for the modulation of potency and isoform selectivity (e.g., targeting Class I vs. Class II HDACs).[13][16]

Key Experimental Protocols

The following protocols provide a validated, step-by-step guide for the synthesis and diversification of the scaffold.

Protocol: Synthesis of 5-Bromo-N-ethylpicolinamide

- Objective: To synthesize the title compound from 5-bromopicolinic acid. This protocol is based on the robust acid chloride formation and subsequent amidation method.
- Materials:
 - 5-Bromopicolinic acid
 - Oxalyl chloride or Thionyl chloride (SOCl_2)
 - Anhydrous Dichloromethane (DCM)
 - N,N-Dimethylformamide (DMF, 1 drop, catalytic)
 - Ethylamine solution (e.g., 2M in THF or 70% in water)
 - Triethylamine (TEA)
 - 1M Hydrochloric acid (HCl)
 - Saturated aqueous sodium bicarbonate (NaHCO_3)
 - Brine (saturated NaCl solution)
 - Anhydrous magnesium sulfate (MgSO_4)

- Procedure:

- Acid Chloride Formation: Suspend 5-bromopicolinic acid (1.0 eq) in anhydrous DCM (approx. 0.5 M). Add one drop of DMF. Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise. Causality: Oxalyl chloride is a gentle and effective reagent for converting carboxylic acids to acid chlorides; DMF catalyzes this transformation.
- Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.
- Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure complete removal of volatile reagents. The resulting crude 5-bromopicolinoyl chloride is used directly in the next step.
- Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
- In a separate flask, add ethylamine solution (2.0 eq) and triethylamine (2.5 eq) to DCM. Causality: Triethylamine is a non-nucleophilic base that scavenges the HCl generated during the reaction, driving the amidation to completion.
- Add the ethylamine/TEA solution dropwise to the acid chloride solution at 0 °C.
- Stir the reaction mixture while allowing it to warm to room temperature for 1-2 hours. Monitor reaction progress by TLC or LC-MS.
- Workup and Purification: Quench the reaction with water. Separate the organic layer.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The acid wash removes excess amines, while the base wash removes any unreacted starting acid.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield **5-bromo-N-ethylpicolinamide** as a white solid.

Protocol: Suzuki-Miyaura Cross-Coupling for Diversification

- Objective: To demonstrate the utility of the 5-bromo position by coupling it with an arylboronic acid. This is a foundational reaction for building molecular complexity.[\[17\]](#)
- Materials:
 - **5-Bromo-N-ethylpicolinamide**
 - Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)
 - Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
 - Base (e.g., anhydrous K_2CO_3 or Cs_2CO_3 , 2.0 eq)
 - Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
- Procedure:
 - Reaction Setup: To a flame-dried Schlenk flask, add **5-bromo-N-ethylpicolinamide** (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
 - Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality: The palladium catalyst is oxygen-sensitive, so an inert atmosphere is critical for preventing its degradation and ensuring catalytic activity.
 - Add the degassed solvent mixture via syringe.
 - Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).
 - Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
 - Wash the filtrate with water and brine.

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography to obtain the desired biaryl product.

Conclusion and Future Outlook

5-Bromo-N-ethylpicolinamide is more than just a chemical intermediate; it is a powerful platform for innovation in drug discovery. Its robust synthesis, favorable physicochemical properties, and, most importantly, its synthetically versatile bromine handle make it an invaluable scaffold for generating diverse chemical libraries. Its proven applicability in targeting key enzyme classes like PARPs and HDACs highlights its potential. Future work will undoubtedly see this scaffold applied to new target classes and integrated into novel therapeutic modalities like PROTACs and covalent inhibitors. For any drug discovery team, the adoption of the **5-bromo-N-ethylpicolinamide** scaffold represents a strategic, efficient, and validated approach to accelerating the path from hit identification to lead optimization.

References

A comprehensive, clickable list of references is provided for verification and further reading.

- Title: Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Source: PubMed Central (PMC). URL:[Link]
- Title: Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Source: MedChemComm (RSC Publishing). URL:[Link]
- Title: Radioactive compound for diagnosis of malignant melanoma and use thereof. Source: Google Patents.
- Title: Structure-activity relationship of compounds 2, 5, 11, and 15.
- Title: A kind of synthetic method of 5-bromo-2-picoline. Source: Google Patents.
- Title: 845305-88-6 Cas No. | **5-Bromo-N-ethylpicolinamide**.
- Title: PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Source: PubMed Central (PMC). URL:[Link]
- Title: R306465 is a novel potent inhibitor of class I histone deacetylases with broad-spectrum antitumoral activity against solid and haematological malignancies. Source: PubMed Central

(PMC). URL:[Link]

- Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Source: PubMed. URL:[Link]
- Title: The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. Source: National Institutes of Health (NIH). URL:[Link]
- Title: Structure Activity Relationships. Source: Drug Design Org. URL:[Link]
- Title: Privileged Scaffolds for Library Design and Drug Discovery. Source: PubMed Central (PMC). URL:[Link]
- Title: Inhibitors of PARP: Number crunching and structure gazing. Source: PubMed Central (PMC). URL:[Link]
- Title: Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. Source: PubMed Central (PMC). URL:[Link]
- Title: Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. Source: PubMed. URL:[Link]
- Title: Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. Source: PubMed Central (PMC). URL:[Link]
- Title: Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Source: Google Patents.
- Title: Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β -Lactamase Producing Klebsiella pneumoniae ST147. Source: PubMed Central (PMC). URL:[Link]
- Title: What is a PARP Inhibitor?
- Title: Action mechanisms of histone deacetylase inhibitors in the treatment of hematological malignancies. Source: PubMed Central (PMC). URL:[Link]
- Title: Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers. Source: National Institutes of Health (NIH). URL:[Link]
- Title: Structure-activity relationships of PDE5 inhibitors. Source: PubMed. URL:[Link]
- Title: Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Source: MDPI. URL:[Link]
- Title: Structure-Activity Relationships of N -Acyl Pyrroloquinolone PDE-5 Inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. US20190336621A1 - Radioactive compound for diagnosis of malignant melanoma and use thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 845305-88-6 Cas No. | 5-Bromo-N-ethylpicolinamide | Matrix Scientific [matrixscientific.com]
- 8. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Action mechanisms of histone deacetylase inhibitors in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. R306465 is a novel potent inhibitor of class I histone deacetylases with broad-spectrum antitumoral activity against solid and haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β -Lactamase Producing *Klebsiella pneumoniae* ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [5-Bromo-N-ethylpicolinamide: A Versatile and Privileged Scaffold in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592609#5-bromo-n-ethylpicolinamide-as-a-scaffold-in-medicinal-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com